![molecular formula C11H10BrNO2 B1343157 3-(5-bromo-1H-indol-3-yl)propanoic acid CAS No. 54904-23-3](/img/structure/B1343157.png)
3-(5-bromo-1H-indol-3-yl)propanoic acid
Overview
Description
“3-(5-bromo-1H-indol-3-yl)propanoic acid” is a chemical compound that belongs to the class of indole-3-propanoic acids. It has a molecular formula of C11H10BrNO2 .
Molecular Structure Analysis
The molecular structure of “3-(5-bromo-1H-indol-3-yl)propanoic acid” consists of an indole ring attached to a propanoic acid group . The indole ring contains a bromine atom at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-bromo-1H-indol-3-yl)propanoic acid” include a boiling point of 495.8°C at 760 mmHg . Its molecular weight is 268.11 g/mol.Scientific Research Applications
Antiproliferative/Cytotoxic Activity in Cancer Research
One potential application of 5-Bromoindol-3-propionic acid is in cancer research. A study reported the synthesis of 5-bromo-substituted derivatives of indole phytoalexins and screened them for antiproliferative/cytotoxic activity against seven human cancer cell lines using an MTT assay . This suggests that 5-Bromoindol-3-propionic acid could be used to develop novel compounds with potential anti-cancer properties.
Role in Biological Systems and Environmental Impact
Further research is needed to understand the role of indoles, including 5-Bromoindol-3-propionic acid, in biological systems and the environment . Indole derivatives have been noted for their relevance to health and technical applications, which could include environmental monitoring or biotechnological production processes.
Future Directions
Indole derivatives, including “3-(5-bromo-1H-indol-3-yl)propanoic acid”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities.
Mechanism of Action
Target of Action
5-Bromo-Indol-3-propionic acid, also known as 5-Bromoindol-3-propionic acid or 3-(5-bromo-1H-indol-3-yl)propanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-Indol-3-propionic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-Indol-3-propionic acid may interact with its targets to induce a variety of changes.
Biochemical Pathways
For instance, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been found to activate ERK1, a protein encoded by the Mapk3 gene . This suggests that 5-Bromo-Indol-3-propionic acid may also affect similar pathways and have downstream effects on cellular processes.
Pharmacokinetics
It is known that the gut microbiota plays a crucial role in the metabolism of indole derivatives . Therefore, the bioavailability of 5-Bromo-Indol-3-propionic acid may be influenced by factors such as gut microbiota composition and individual metabolic differences.
Result of Action
Indole derivatives have been found to have diverse biological activities , suggesting that 5-Bromo-Indol-3-propionic acid may also have a broad range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 5-Bromo-Indol-3-propionic acid may be influenced by various environmental factors. For instance, the gut microbiota, which plays a crucial role in the metabolism of indole derivatives , can be influenced by factors such as diet, lifestyle, and antibiotic use. Therefore, these factors may indirectly affect the action of 5-Bromo-Indol-3-propionic acid.
properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCUGRYTGTWNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593910 | |
Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1H-indol-3-yl)propanoic acid | |
CAS RN |
54904-23-3 | |
Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54904-23-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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